3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal
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Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal is an organic compound characterized by a dioxolane ring attached to a propanal group. This compound is notable for its unique structure, which includes a five-membered ring containing two oxygen atoms. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal can be synthesized through the acetalization of aldehydes with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For example, the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether can yield 2,2-dimethyl-1,3-dioxolan-4-one .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dioxolane ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal involves its ability to form stable acetal or ketal structures. These structures protect reactive carbonyl groups during chemical transformations, allowing for selective reactions to occur. The dioxolane ring can be hydrolyzed under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Contains an ester group and a propenoate moiety.
Uniqueness
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal is unique due to its aldehyde functionality combined with the dioxolane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89455-83-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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